molecular formula C20H24N2O11 B015974 [(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate CAS No. 13089-26-4

[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate

Cat. No. B015974
CAS RN: 13089-26-4
M. Wt: 468.4 g/mol
InChI Key: HANQNSOXWBEEGZ-LASHMREHSA-N
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Description

The compound involves a multifaceted structure, integrating aspects like acetyloxy, acetamido, and nitrophenoxy groups attached to an oxane (a type of ether) ring. This complexity suggests a molecule with potential relevance in fields like organic synthesis, material science, and possibly pharmacology, excluding its direct use as a drug as per the constraints provided.

Synthesis Analysis

Synthesis approaches for complex molecules like this often involve multi-step reactions, starting from simpler precursors. Techniques might include selective acetylation, nitration, and etherification steps. For instance, Altowyan et al. (2022) detailed the synthesis of ethyl-2-(4-aminophenoxy)acetate, which could serve as a model for understanding the steps involved in incorporating both ether and acetate functionalities into a complex molecule (Altowyan et al., 2022).

Molecular Structure Analysis

Molecular structure analysis, including X-ray crystallography, NMR, and computational methods like DFT, can provide detailed insights into the compound's geometry, electronic structure, and conformational dynamics. Mao et al. (2015) discussed characterizing similar complex molecules, highlighting the importance of such analyses in understanding molecular interactions and stability (Mao et al., 2015).

Chemical Reactions and Properties

Chemical reactivity and properties would likely be influenced by the molecule's functional groups, with the acetamido group potentially engaging in hydrogen bonding and the nitrophenoxy moiety affecting electronic properties. Studies like those by Hazra et al. (2013) on similar compounds can shed light on how these functional groups contribute to chemical reactivity and interactions (Hazra et al., 2013).

Scientific Research Applications

1. Tricyclic Products from Penicillin Derivatives

2. Zn2+ Complexes in Oligonucleotides

  • Research focused on synthesizing compounds for use in oligonucleotides, including derivatives similar to the queried compound, highlighting its potential in biochemistry (Niittymäki, Burakova, Laitinen, Leisvuori, Virta, & Lönnberg, 2013).

3. Inhibitors in Cancer Research

  • A study designed and synthesized oxadiazole derivatives, related to the chemical structure , as inhibitors for lung cancer treatment (Panchal, Rajput, & Patel, 2020).

4. Synthesis of Asymmetric Compounds

  • Research on the synthesis of asymmetric compounds, which included derivatives of the compound, provides insights into its potential applications in chemical synthesis (Gerber & Vogel, 2001).

5. Peroxyoxalate Chemiluminescence Reactions

  • A study on novel aryl oxalate esters for peroxyoxalate chemiluminescence reactions includes similar compounds, indicating applications in analytical chemistry (Imai, Nawa, Tanaka, & Ogata, 1986).

Safety And Hazards

Specific safety and hazard information for this compound is not available in the retrieved data. As with all chemicals, it should be handled with appropriate safety measures.


Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given its complex structure and the presence of multiple functional groups1. It could also involve studying its chemical reactivity and the development of synthetic methods for its preparation.


Please note that this analysis is based on the limited information available and may not cover all aspects of the compound. For a more comprehensive understanding, further study and research are recommended.


properties

IUPAC Name

[(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O11/c1-10(23)21-17-19(31-13(4)26)18(30-12(3)25)16(9-29-11(2)24)33-20(17)32-15-8-6-5-7-14(15)22(27)28/h5-8,16-20H,9H2,1-4H3,(H,21,23)/t16-,17-,18-,19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANQNSOXWBEEGZ-LASHMREHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1C(C(C(OC1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1OC2=CC=CC=C2[N+](=O)[O-])COC(=O)C)OC(=O)C)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate

CAS RN

13089-26-4
Record name β-D-Glucopyranoside, 2-nitrophenyl 2-(acetylamino)-2-deoxy-, 3,4,6-triacetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=13089-26-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
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[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
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[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
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[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
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[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate
Reactant of Route 6
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[(2R,3S,4R,5R,6S)-3,4-bis(acetyloxy)-5-acetamido-6-(2-nitrophenoxy)oxan-2-yl]methyl acetate

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